

validation of N-hydroxypipecolic acid as a conserved signal in crop plants

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Compound of Interest

Compound Name: *N-hydroxypipecolic acid*

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N-Hydroxypipecolic Acid (NHP): A Conserved Immune Signal in Crop Plants

A Comparative Guide to its Validation and Performance

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the establishment of systemic acquired resistance (SAR), a long-lasting, broad-spectrum plant immune response. This guide provides a comparative analysis of NHP's role as a conserved immune signal in a variety of crop plants, presenting quantitative data on its accumulation, detailing the experimental protocols for its validation, and illustrating the key signaling pathways involved. This information is intended for researchers, scientists, and professionals in drug development working on novel strategies for crop protection.

Data Presentation: Quantitative Analysis of NHP and Related Immune Signals in Diverse Crop Species

The production of NHP is a conserved response to pathogen attack across both dicotyledonous and monocotyledonous crop plants. Upon infection, NHP levels, along with its precursor pipecolic acid (Pip) and the key defense hormone salicylic acid (SA), increase significantly. The following table summarizes the accumulation of these molecules in various crop species after pathogen challenge.

Crop Species (Family)	Pathogen	Treatment	NHP (µg/g FW)	Pip (µg/g FW)	SA (µg/g FW)
Tobacco (Nicotiana tabacum) (Solanaceae)	Pseudomonas syringae pv. tabaci	Mock	< 0.1	< 0.1	~0.1
Inoculated (72 hpi)	~6.0	~6.0	> 20		
Tomato (Solanum lycopersicum) (Solanaceae)	Phytophthora infestans	Mock	< 0.1	~0.2	~0.1
Inoculated (72 hpi)	~0.5	~4.0	> 20		
Cucumber (Cucumis sativus) (Cucurbitaceae)	Pseudomonas syringae pv. lachrymans	Mock	< 0.1	< 0.1	~0.1
Inoculated (72 hpi)	~1.5	~1.0	> 10		
Brachypodium (Brachypodium distachyon) (Poaceae)	Magnaporthe oryzae	Mock	< 0.05	< 0.05	~0.02
Inoculated (96 hpi)	~0.5	~0.3	~0.03		
Barley (Hordeum)	Magnaporthe oryzae	Mock	< 0.05	< 0.05	< 0.02

vulgare)

(Poaceae)

Inoculated (96 hpi)	~0.3	~0.2	< 0.02
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Data synthesized from studies on NHP accumulation in various plant species. Absolute values are approximate and intended for comparative purposes. FW = Fresh Weight; hpi = hours post-infection.

Experimental Protocols

Quantification of N-hydroxypipecolic Acid by LC-MS/MS

This protocol provides a robust method for the extraction and quantification of NHP from plant tissues.

a) Sample Preparation and Extraction:

- Harvest approximately 50-100 mg of plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
- Transfer the frozen powder to a 2 mL microcentrifuge tube.
- Add 1 mL of pre-chilled 80% methanol (v/v) containing a known concentration of an appropriate internal standard (e.g., D5-NHP or a structural analogue).
- Vortex thoroughly and incubate at 4°C for 1 hour with shaking.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial for analysis.

b) LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A linear gradient from 5% to 95% B over a suitable time, followed by a re-equilibration step.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40°C.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for NHP and the internal standard. For NHP, a common transition is m/z 146 \rightarrow 110.
 - Quantification: Generate a standard curve using a series of known concentrations of an NHP analytical standard. Calculate the concentration of NHP in the plant samples based on the peak area ratios of the analyte to the internal standard.

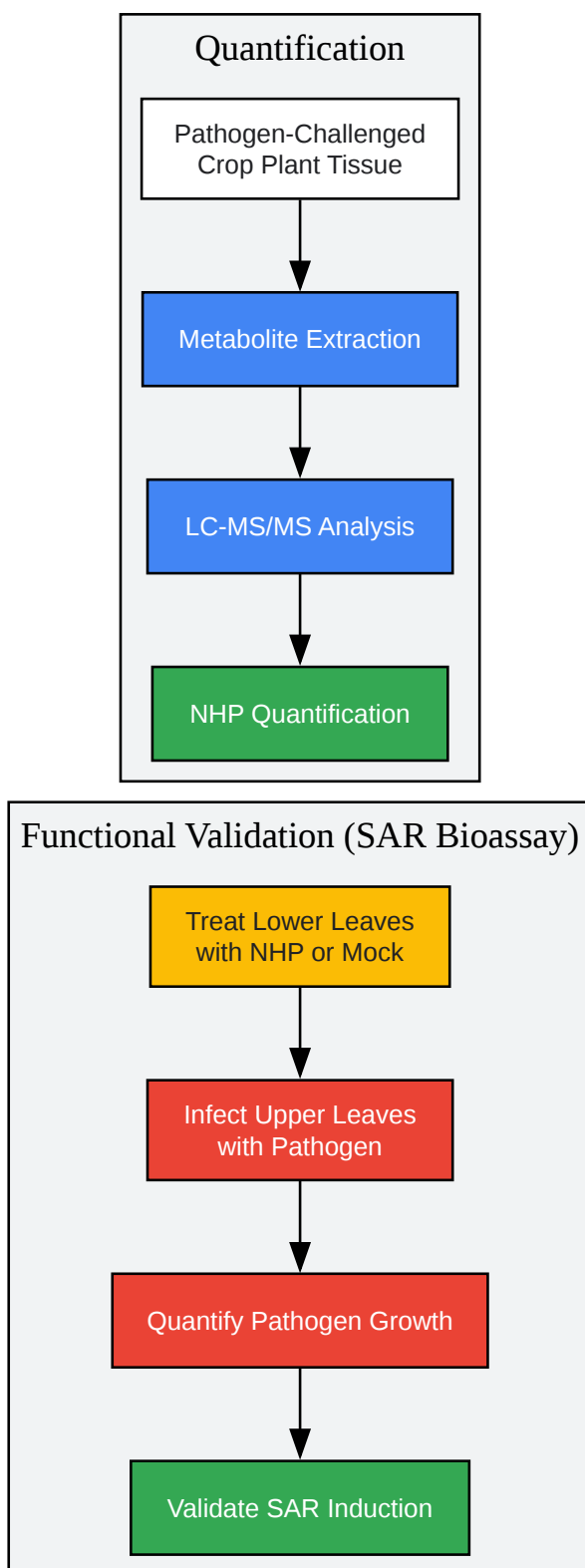
Systemic Acquired Resistance (SAR) Bioassay

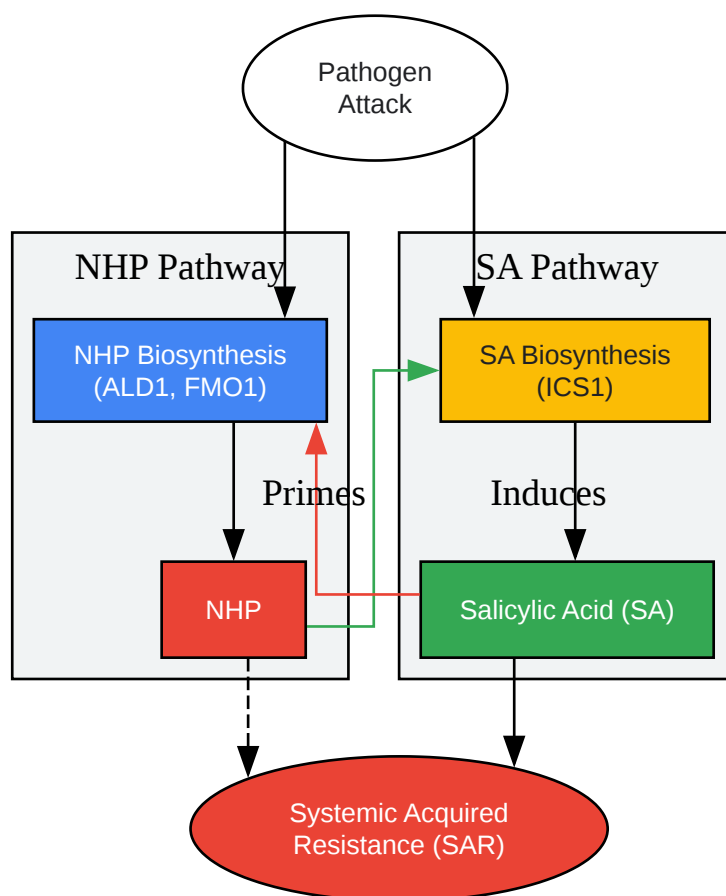
This bioassay is used to determine the ability of NHP to induce disease resistance in systemic, untreated leaves.

- Primary Treatment:
 - Grow crop plants (e.g., tomato, cucumber) for 4-5 weeks under controlled conditions.

- For the treatment group, infiltrate three lower leaves of each plant with a solution of NHP (e.g., 1 mM in 10 mM MgCl₂).
- For the mock-treated control group, infiltrate three lower leaves with the solvent alone (10 mM MgCl₂).
- Secondary Inoculation:
 - After 24-48 hours, challenge one upper, systemic (untreated) leaf of both NHP-treated and mock-treated plants with a virulent pathogen (e.g., a suspension of *Pseudomonas syringae* at a concentration of 1×10^5 cfu/mL).
- Disease Assessment:
 - After 3-4 days, assess the level of disease resistance by quantifying the bacterial population in the challenged leaves.
 - Collect leaf discs from the inoculated areas, homogenize them in a buffer, and plate serial dilutions on an appropriate growth medium.
 - Count the number of colony-forming units (CFU) to determine the bacterial titer.
 - A significant reduction in bacterial growth in the systemic leaves of NHP-treated plants compared to mock-treated plants indicates the induction of SAR.

Mandatory Visualization





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